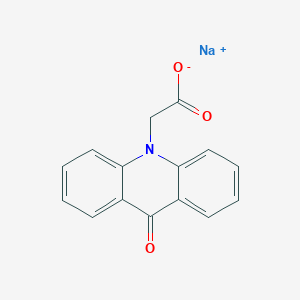
sodium;2-(9-oxoacridin-10-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “sodium;2-(9-oxoacridin-10-yl)acetate” is a chemical entity with a unique structure and properties. It is used in various scientific and industrial applications due to its specific chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-(9-oxoacridin-10-yl)acetate involves a series of chemical reactions. One of the methods includes the use of X zeolite, which has a silica-alumina ratio of 2.0-2.3 and a grain size of 0.5-5 micrometers. The zeolite is treated through a combined process of alkali metal ion exchange and surface estersil modification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar methods but with optimized conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
sodium;2-(9-oxoacridin-10-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions often involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. Conditions often involve the use of solvents and controlled temperatures.
Substitution: Common reagents include halogens, acids, and bases. Conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce reduced forms of the compound, and substitution may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
sodium;2-(9-oxoacridin-10-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of sodium;2-(9-oxoacridin-10-yl)acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
sodium;2-(9-oxoacridin-10-yl)acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ent-3-Oxokauran-17-oic acid: (CAS#151561-88-5)
Pseudolaric acid D: (CAS#115028-67-6)
Verbenacine: (CAS#717901-03-6)
ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: (CAS#77658-46-9)
Isosteviol: (CAS#27975-19-5)
ent-9-Hydroxy-15-oxo-19-kauranoic acid: (CAS#77658-45-8)
Pterisolic acid E: (CAS#1401419-XX-X)
These compounds share structural similarities but may differ in their specific properties and applications, making this compound unique in its own right.
Eigenschaften
IUPAC Name |
sodium;2-(9-oxoacridin-10-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLTEAEJZVTAJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
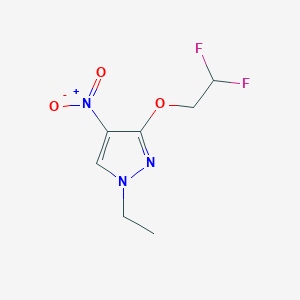
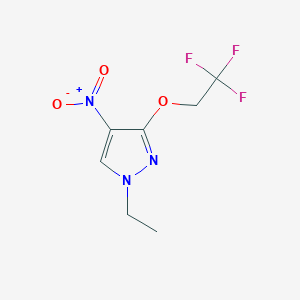
![Bis[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019922.png)

![(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019938.png)
![5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B8019940.png)
![Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8019941.png)
![1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B8019943.png)
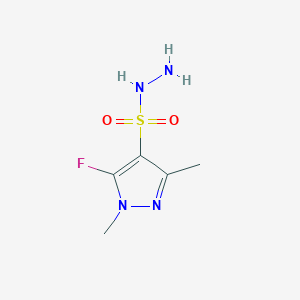
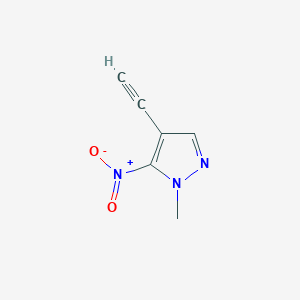
![{[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B8019970.png)
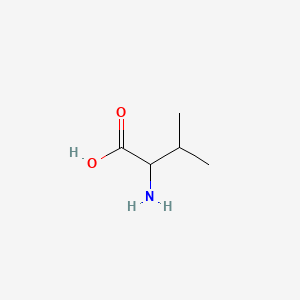
![3-[(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)sulfanyl]propanoic acid](/img/structure/B8019988.png)

